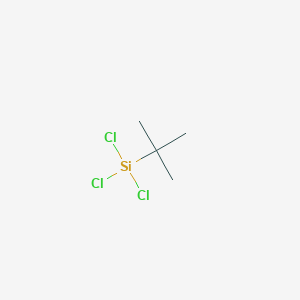

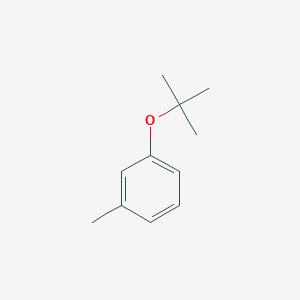

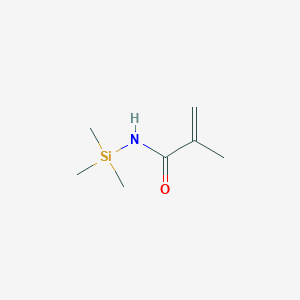

9-(1,1-Dimethylethyl)-9H-fluorene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Fluorescent Sensing of Cations and Anions : A study by Li, Zhou, Bai, and Xing (2020) discusses the use of a lanthanide–organic framework based on a modified fluorene compound for fluorescent sensing. This framework can simultaneously detect various cations and anions, exhibiting high efficiency and selectivity (Li et al., 2020).

pH Sensor and Computing Switch : Wang, Zheng, and Lu (2005) developed a fluorene derivative that acts as a remarkable ratiometric pH sensor. This compound can also function as a computing switch with NOR logic gate applications (Wang, Zheng, & Lu, 2005).

Synthesis of Complex Organic Compounds : Toda, Motomura, and Oshima (1974) explored the thermal cycloaddition of 1-Halo-2-(9-fluorenylidene)ethylene to produce complex organic compounds. This demonstrates the utility of fluorene derivatives in synthetic organic chemistry (Toda, Motomura, & Oshima, 1974).

Light-Powered Molecular Actuators and Switches : Jayasundara et al. (2017) report that derivatives of 9-(2,2,2-triphenylethylidene)-fluorene undergo photoisomerization, making them candidates for light-powered molecular actuators and switches. The introduction of amino groups enhances their photoactivity, particularly in acidic conditions (Jayasundara et al., 2017).

Synthesis of Luminescent Materials : Bai (2013) focused on synthesizing 9,9-dimethyl-9H-fluoren-2-ylboronic acid, an important intermediate for OLED materials. This research highlights the role of fluorene derivatives in the development of luminescent materials (Bai, 2013).

Optoelectronic Properties of Fluorene Derivatives : Takai et al. (2017) synthesized methyl-substituted 9,9′-bifluorenylidene derivatives, studying their optoelectronic properties. These properties were influenced by the twisting of the central CC double bond, demonstrating the potential of fluorene derivatives in optoelectronics (Takai et al., 2017).

Propiedades

IUPAC Name |

9-tert-butyl-9H-fluorene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18/c1-17(2,3)16-14-10-6-4-8-12(14)13-9-5-7-11-15(13)16/h4-11,16H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGGPKIIPWXUABP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90169019 |

Source

|

| Record name | 9-(1,1-Dimethylethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(1,1-Dimethylethyl)-9H-fluorene | |

CAS RN |

17114-78-2 |

Source

|

| Record name | 9-(1,1-Dimethylethyl)-9H-fluorene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017114782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(1,1-Dimethylethyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90169019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(Hydroxymethyl)-8,9-dihydrobenzo[a]anthracene-8,9-diol](/img/structure/B97509.png)

![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)